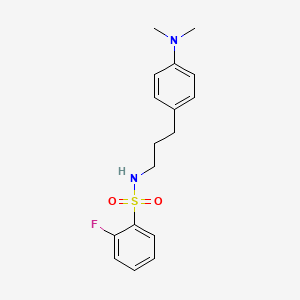

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a dimethylamino group on the phenylpropyl chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.

Sulfonamide Formation: The intermediate amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition rates.

Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Types of Reactions

N

生物活性

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is often conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with optimal temperatures ranging from 0-25°C to achieve high yields and purity.

Chemical Properties:

- Molecular Formula: C₁₁H₁₇FN₂O₂S

- Molecular Weight: 260.33 g/mol

- CAS Number: 321716-95-4

This compound exhibits its biological activity through interaction with specific molecular targets, primarily enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition: It can inhibit various enzymes, thereby modulating biochemical pathways.

- Receptor Modulation: The compound may bind to receptors, altering their activity and affecting signal transduction pathways.

This modulation can lead to significant biological effects, including potential therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of similar sulfonamide compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications could enhance efficacy compared to standard treatments like bleomycin .

Neuroprotective Effects

Research indicates that compounds structurally related to this compound may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, these compounds potentially improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

-

Cytotoxicity Assessment:

- A study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. This compound showed promising results, leading to a significant reduction in cell viability at specific concentrations.

-

Neuroprotective Studies:

- In vivo studies demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing synaptic plasticity.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | |

| N-[3-(dimethylamino)propyl]methacrylamide | - | Moderate cytotoxicity | |

| N-[3-(dimethylamino)propyl]acetamide | - | Limited anticancer effects |

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZCFWSUFFVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。